molecular formula C10H12N4O B1418467 3-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)propan-1-ol CAS No. 1153022-33-3

3-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)propan-1-ol

Cat. No.: B1418467
CAS No.: 1153022-33-3
M. Wt: 204.23 g/mol
InChI Key: CFQXGCCAFGRFDY-UHFFFAOYSA-N
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Description

3-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)propan-1-ol is an organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their high nitrogen content and are used in various applications, including pharmaceuticals, agriculture, and materials science. The compound this compound features a tetrazole ring attached to a phenyl group and a propanol chain, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 3-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)propan-1-ol typically involves the reaction of 5-phenyl-1H-tetrazole with appropriate reagents to introduce the propanol chain. One common method is the Chan–Evans–Lam coupling reaction, where 5-phenyl-1H-tetrazole is treated with a suitable boronic acid derivative under specific conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

3-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents using reagents like sodium azide.

    Coupling Reactions: The compound can undergo coupling reactions with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

3-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of new materials with specific properties, such as high nitrogen content for energetic materials.

Mechanism of Action

The mechanism of action of 3-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)propan-1-ol involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes and receptors, modulating their activity. The phenyl group and propanol chain contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)propan-1-ol can be compared with other tetrazole derivatives, such as:

The uniqueness of this compound lies in its combination of the tetrazole ring, phenyl group, and propanol chain, which together confer specific chemical and biological properties.

Properties

IUPAC Name

3-(5-phenyltetrazol-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c15-8-4-7-14-12-10(11-13-14)9-5-2-1-3-6-9/h1-3,5-6,15H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQXGCCAFGRFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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